2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-6-14(13-19(18)32-2)23(29)22-21(26)20(17-5-3-4-12-28(17)22)24(30)27-16-9-7-15(25)8-10-16/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWMOSYCZPYTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the indolizine core using reagents such as chlorobenzene derivatives.
Attachment of the Dimethoxybenzoyl Moiety: This can be done through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorobenzene derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound’s key structural differentiators include:
- Position 1 : N-(4-chlorophenyl) carboxamide.
- Position 3 : 3,4-Dimethoxybenzoyl group.
- Position 2: Amino substituent.
Comparisons with similar indolizine derivatives (Table 1) highlight how substituent modifications influence molecular weight, polarity, and steric effects:
Table 1: Structural and Physicochemical Comparison of Indolizine Derivatives
*Calculated based on molecular formula.
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) may reduce solubility but improve binding to electron-deficient enzyme pockets. Steric hindrance from ortho-substituents (e.g., 2-chlorophenyl in or 2,5-dimethylphenyl in ) could limit molecular flexibility and target interactions.
Molecular Weight and Bioavailability :
Biological Activity
2-amino-N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{18}H_{18}ClN_{3}O_{4}
- Molecular Weight : 357.80 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, revealing its potential as an anticancer agent and its effects on viral infections.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative effects against human leukemia cell lines (K562 and CEM). The IC50 values for some derivatives were found to range from 1.6 to 8.0 μM, indicating strong activity against these malignancies .
The proposed mechanisms for the anticancer activity of this compound include:
- Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in malignant cells, enhancing its therapeutic potential.
Case Study 1: Antileukemic Activity
In a study focused on synthesizing derivatives related to this compound, compounds with halogen substituents exhibited enhanced antiproliferative effects. Notably, derivatives with electron-withdrawing groups demonstrated superior activity compared to their counterparts .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 9c | 1.6 | K562 |
| 9e | 3.2 | CEM |
| 10f | 2.5 | K562 |
Case Study 2: Viral Inhibition
Research has also explored the antiviral properties of this compound against human adenovirus (HAdV). Preliminary findings indicate that certain derivatives exhibit significant antiviral activity with selectivity indexes greater than 100, outperforming existing treatments like niclosamide .
| Compound | IC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| 15 | 0.27 | 156.8 | >100 |
| 46 | 0.45 | Not reported | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
